[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is an organic compound that features a substituted phenyl ring with both fluorine and methoxy groups, along with a methylamine moiety
Properties
CAS No. |
2758001-33-9 |
|---|---|
Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-difluoro-4-methoxybenzaldehyde. This can be achieved through the selective fluorination of 4-methoxybenzaldehyde using appropriate fluorinating agents.
Reductive Amination: The key step involves the reductive amination of 2,3-difluoro-4-methoxybenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2,3-difluoro-4-hydroxybenzaldehyde, while nucleophilic substitution of fluorine atoms can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds with potential biological activity.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the activity of phenylmethylamines. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug discovery.
Industry
In the industrial sector, (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, while the methoxy group can affect its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (2,3-difluoro-4-hydroxyphenyl)methylamine hydrochloride
- (2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride
- (2,3-difluoro-4-methoxyphenyl)methylamine hydrobromide
Uniqueness
(2,3-difluoro-4-methoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern. The presence of both fluorine and methoxy groups on the phenyl ring can significantly influence its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
